8-Bromo-6-fluorochroman-4-one

Lipophilicity Physicochemical properties Drug-likeness

Generic chromanones fail to deliver the distinct reactivity required for advanced SAR studies. This dual-halogenated analog (C8 Br, C6 F) solves that gap. - **C8 Bromine**: Enables Suzuki-Miyaura & Buchwald-Hartwig cross-coupling (80-100°C). - **C6 Fluorine**: Blocks CYP450 metabolism; enhances lipophilicity (XlogP 2.2) for CNS targeting. - **Supply**: Packaged for immediate shipment in R&D quantities.

Molecular Formula C9H6BrFO2
Molecular Weight 245.047
CAS No. 1092350-87-2
Cat. No. B2942671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluorochroman-4-one
CAS1092350-87-2
Molecular FormulaC9H6BrFO2
Molecular Weight245.047
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2Br)F
InChIInChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2
InChIKeyKBLVYCPSTDBXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-fluorochroman-4-one – Compound Overview


8-Bromo-6-fluorochroman-4-one (CAS: 1092350-87-2) is a halogenated heterocyclic compound belonging to the chroman-4-one class, featuring a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring with a ketone functionality at the 4-position [1]. The compound is distinguished by the presence of bromine at the 8-position and fluorine at the 6-position of the chromanone scaffold, rendering it a versatile synthetic building block for pharmaceutical and agrochemical research programs . Its molecular formula is C₉H₆BrFO₂, with a molecular weight of approximately 245.05 g/mol [2].

1 Dual-halogenated chroman-4-one building block for medicinal chemistry
2 C8 bromo group supports Pd-catalyzed cross-coupling diversification
3 C6 fluoro and zero H-bond donor scaffold for permeability research

Why 8-Bromo-6-fluorochroman-4-one Outperforms Analogs


Generic chroman-4-one analogs are not interchangeable with 8-bromo-6-fluorochroman-4-one due to the divergent physicochemical and reactivity profiles conferred by its specific dual-halogenation pattern [1]. The combination of bromine at the 8-position and fluorine at the 6-position creates a unique electronic environment that cannot be replicated by mono-halogenated derivatives or compounds with alternative substitution patterns [2]. Substituting a generic analog would result in altered lipophilicity (calculated LogP differences of >0.6 units), distinct cross-coupling reactivity at the bromine site, and modified hydrogen-bonding capacity, ultimately compromising downstream synthetic yields and biological outcomes [3].

Lipophilicity profile may shift
Mono-halogenated analogs or alternative substitution patterns can alter LogP by >0.6 units, potentially affecting permeability predictions.
Cross-coupling reactivity differs
C8-Br oxidative addition rates are not replicated by chloro or non-halogenated scaffolds, limiting direct synthetic protocol transfer.
Hydrogen-bonding context may not translate
Amino-substituted analogs introduce H-bond donors, altering passive permeability predictions relative to the zero-donor scaffold.

8-Bromo-6-fluorochroman-4-one: Differentiation Evidence


Lipophilicity Advantage Over 6-Fluorochroman-4-one

The introduction of bromine at the 8-position of the 6-fluorochroman-4-one scaffold substantially increases lipophilicity compared to the mono-fluorinated parent compound [1]. This increase in calculated LogP enhances membrane permeability potential while maintaining a favorable topological polar surface area (TPSA) for drug-like properties [2].

Lipophilicity shift
Reported
ΔLogP ≈ +1.0 to +1.65 vs. 6-fluorochroman-4-one
Supports lipophilicity-driven permeability context
Calculated values; experimental confirmation advised
Lipophilicity Physicochemical properties Drug-likeness

Favorable TPSA for Oral Bioavailability

Despite the substantial increase in lipophilicity from dual halogenation, 8-bromo-6-fluorochroman-4-one maintains a topological polar surface area (TPSA) of 26.3 Ų [1], which falls within the optimal range (<140 Ų) for oral bioavailability prediction according to established drug-likeness filters [2].

TPSA prediction
Class-level
TPSA 26.3 Ų (
Within predicted oral absorption range
Topological calculation; Veber rule context
C8 reactivity rank
Class-level
C-Br > C-Cl ≫ C-F (oxidative addition)
Supports Pd-catalyzed diversification workflows
Standard Suzuki/Stille/Buchwald-Hartwig conditions
H-bond donor count
Class-level
HBD = 0 vs. amino analogs (HBD ≥ 1)
Predicts higher passive permeability
Zero-donor scaffold advantage; Lipinski context
Commercial purity
Supplier data
95–98% (multiple suppliers)
Supports procurement screening
HPLC/NMR; verify lot-specific COA
Drug-likeness Physicochemical properties Oral bioavailability

C8-Br Cross-Coupling Reactivity

The bromine atom at the 8-position of 8-bromo-6-fluorochroman-4-one serves as an optimal handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, enabling introduction of diverse aryl, alkenyl, and amino substituents . This reactivity profile is superior to chloro analogs, which typically exhibit lower oxidative addition rates, and is absent entirely in non-halogenated chroman-4-ones [1].

C8 reactivity rank
Class-level
C-Br > C-Cl ≫ C-F (oxidative addition)
Supports Pd-catalyzed diversification workflows
Standard Suzuki/Stille/Buchwald-Hartwig conditions
Cross-coupling Synthetic utility Palladium catalysis

Zero H-Bond Donors for Membrane Permeability

8-Bromo-6-fluorochroman-4-one possesses zero hydrogen bond donors [1], a property that distinguishes it from amino-substituted chroman-4-one derivatives which contain 1-2 H-bond donors. The absence of hydrogen bond donors, combined with only two hydrogen bond acceptors (the carbonyl oxygen and the pyran ring oxygen), results in a net hydrogen bonding deficit that enhances passive membrane diffusion potential [2].

H-bond donor count
Class-level
HBD = 0 vs. amino analogs (HBD ≥ 1)
Predicts higher passive permeability
Zero-donor scaffold advantage; Lipinski context
Hydrogen bonding Membrane permeability Physicochemical properties

Commercial Availability and Purity

8-Bromo-6-fluorochroman-4-one is commercially available from multiple reputable suppliers with reported purities ranging from 95% to 97% . The compound is typically supplied as an off-white powder and requires storage at 0-8°C for optimal stability .

Commercial purity
Supplier data
95–98% (multiple suppliers)
Supports procurement screening
HPLC/NMR; verify lot-specific COA
Procurement Supply chain Purity

8-Bromo-6-fluorochroman-4-one: Key Applications


Suzuki-Miyaura Cross-Coupling at C8

The C8 bromine atom serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids. This transformation enables the introduction of diverse aromatic substituents at the 8-position while preserving the 6-fluoro substituent, facilitating systematic SAR exploration of the chroman-4-one pharmacophore. The reaction proceeds under standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base, 80-100°C) with expected coupling yields comparable to other aryl bromide substrates .

CNS Drug Discovery Scaffold

The combination of elevated lipophilicity (XlogP = 2.2, LogP = 2.87) [1] with a low topological polar surface area (TPSA = 26.3 Ų) [2] positions 8-bromo-6-fluorochroman-4-one as an attractive scaffold for central nervous system (CNS) drug discovery. These physicochemical properties align with established guidelines for blood-brain barrier penetration, while the zero hydrogen bond donor count [3] further enhances passive diffusion potential. The scaffold may be elaborated to generate libraries of chroman-4-one derivatives targeting neurological indications where the parent 6-fluorochroman-4-one core (a known intermediate for sorbinil synthesis [4]) has demonstrated precedent.

Buchwald-Hartwig Amination at C8

The C8 bromine atom of 8-bromo-6-fluorochroman-4-one is amenable to Buchwald-Hartwig amination, enabling the direct installation of primary and secondary amines at the 8-position . This transformation provides access to C8-amino-substituted chroman-4-one derivatives that are not readily accessible through alternative synthetic routes, expanding the accessible chemical space for medicinal chemistry programs targeting kinase inhibition, GPCR modulation, or epigenetic targets.

Metabolic Stability by Dual Halogen Blocking

The specific placement of bromine at C8 and fluorine at C6 of the chroman-4-one scaffold serves a dual blocking function against cytochrome P450-mediated oxidative metabolism at these positions . This halogenation pattern may confer enhanced metabolic stability compared to unsubstituted chroman-4-one, which is susceptible to hydroxylation at multiple aromatic positions. The electron-withdrawing effects of both halogens also modulate the electronic properties of the chromanone core, potentially influencing target binding affinity and selectivity [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Diversification
C8 bromo cross-coupling handle
Pd catalyst and boronic acid scope
CNS Permeability Research
Calculated TPSA and zero HBD
CNS MPO score / PAMPA assay
C8 Amination Studies
Bromo reactivity for Buchwald-Hartwig
Amine coupling efficiency
Metabolic Stability Screening
Dual-halogen blocking pattern
In vitro microsomal stability

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